molecular formula C12H11N B2504100 4-(2-Methylphenyl)pyridine CAS No. 30456-66-7

4-(2-Methylphenyl)pyridine

Cat. No. B2504100
CAS RN: 30456-66-7
M. Wt: 169.227
InChI Key: WIMXAKQSDVSRIW-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)pyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds containing a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. The specific structure of 4-(2-Methylphenyl)pyridine includes a methyl group attached to the phenyl ring, which is in turn connected to the pyridine ring at the 4-position.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multi-step reactions. For example, a modified Chichibabin reaction was used to synthesize a pyridine-containing aromatic diamine monomer, which was then used to create a series of novel polyimides . Another synthesis method described the electrochemically induced S_RN1 reaction to obtain 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines . These methods highlight the versatility in the synthesis of pyridine derivatives, which can be tailored to introduce various functional groups and achieve desired properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a pyridine derivative was reported to be triclinic with specific unit cell parameters, and the pyridine and phenyl rings were found to be planar . Another study reported the crystal structure of a pyridine derivative to be monoclinic with the pyrazole, pyridine, and pyran rings being almost coplanar . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds. For example, the reaction of a pyridine carbonitrile with arylidene malononitrile afforded isoquinoline derivatives . Additionally, pyridine derivatives can react with different reagents such as ammonium acetate, hydrazine hydrate, and malononitrile to yield pyrido pyrimidine derivatives, pyrazolo-pyridine derivatives, and naphthyridine derivatives, respectively . These reactions demonstrate the reactivity and functionalization potential of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing diamines exhibited high solubility in polar solvents, high glass transition temperatures, and excellent thermal stability . The introduction of substituents such as methyl groups can affect the solubility, thermal stability, and mechanical properties of these compounds . The study of these properties is essential for the development of materials with specific performance characteristics.

Scientific Research Applications

Synthesis and Catalysis

4-(2-Methylphenyl)pyridine and its derivatives have been utilized in various synthesis processes. For instance, Ratnamala, Subrahmanyam, and Kumari (2004) demonstrated the vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine, an important drug intermediate, using molecular sieves like Al-MCM-41. This process involved the cyclization of 4-methyl acetophenone and other compounds, yielding a high selectivity for the product on Al-MCM-41, indicating its potential as a catalyst in organic synthesis (Ratnamala, Subrahmanyam, & Kumari, 2004).

Corrosion Inhibition

In the field of material science, pyridine derivatives have shown significant application in corrosion inhibition. Ansari, Quraishi, and Singh (2015) investigated the use of pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid. Their study included compounds like 2-amino-6-methoxy-4-(4-methylphenyl) pyridine, demonstrating their effectiveness in protecting metal surfaces through adsorption and corrosion inhibition (Ansari, Quraishi, & Singh, 2015).

Photophysical Applications

The photophysical properties of pyridine compounds are another area of interest. Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized methoxypyridine and morpholinopyridine compounds, studying their fluorescence quantum yields in solution and the solid state. Their research highlighted the potential of these compounds in developing high-emissive fluorophores for various applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Polymer Science

Pyridine-containing compounds have been explored for their application in polymer science. Wang, Liou, Liaw, and Huang (2008) synthesized novel polyimides containing heterocyclic pyridine, showcasing their high glass transition and thermal stability. The study indicated the potential of these compounds in creating materials with specific thermal and optical properties (Wang, Liou, Liaw, & Huang, 2008).

Chemical Sensors

Pyridine derivatives also play a role in the development of chemical sensors. In another study by Wang, Liou, Liaw, and Chen (2008), a novel fluorescent poly(pyridine-imide) acid chemosensor was developed, demonstrating the potential of these compounds in detecting specific chemicals or environmental changes (Wang, Liou, Liaw, & Chen, 2008).

Safety And Hazards

While specific safety and hazard information for 4-(2-Methylphenyl)pyridine is not available, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could lead to the creation of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMXAKQSDVSRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)pyridine

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